molecular formula C11H18F2N2O2 B14031574 Tert-butyl rel-(1R,5R)-6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Tert-butyl rel-(1R,5R)-6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B14031574
M. Wt: 248.27 g/mol
InChI Key: SDBNSVHESWUFQI-HTQZYQBOSA-N
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Description

Tert-butyl rel-(1R,5R)-6,6-difluoro-3,8-diazabicyclo[321]octane-8-carboxylate is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl rel-(1R,5R)-6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the difluoro groups, and esterification with tert-butyl. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl rel-(1R,5R)-6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Tert-butyl rel-(1R,5R)-6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl rel-(1R,5R)-6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
  • Tert-butyl (1R,5R,6S)-rel-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
  • Tert-butyl (1R,5S)-3-[(methylsulfonyl)oxy]-8-azabicyclo[3.2.1]octane-8-carboxylate

Uniqueness

Tert-butyl rel-(1R,5R)-6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is unique due to the presence of difluoro groups, which can significantly alter its chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C11H18F2N2O2

Molecular Weight

248.27 g/mol

IUPAC Name

tert-butyl (1R,5R)-6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C11H18F2N2O2/c1-10(2,3)17-9(16)15-7-4-11(12,13)8(15)6-14-5-7/h7-8,14H,4-6H2,1-3H3/t7-,8-/m1/s1

InChI Key

SDBNSVHESWUFQI-HTQZYQBOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC([C@H]1CNC2)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(C1CNC2)(F)F

Origin of Product

United States

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